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Foreword: The Strategic Utility of a Dihalogenated
Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic placement

of functional groups on aromatic scaffolds is paramount. Halogenated anilines, in particular,

serve as exceptionally versatile intermediates, offering orthogonal handles for a diverse array

of chemical transformations. Among these, 3,5-diiodoaniline emerges as a molecule of

significant interest. Its C2 symmetry, coupled with the high reactivity of its carbon-iodine bonds,

makes it a powerful building block for constructing complex molecular architectures. This guide

provides a comprehensive technical overview of 3,5-diiodoaniline, from its fundamental

properties and synthesis to its reactivity and applications, grounded in established chemical

principles and field-proven insights.

Core Molecular Identity and Physicochemical
Properties
3,5-Diiodoaniline is a light yellow to yellow solid at room temperature.[1] The presence of two

heavy iodine atoms on the aniline scaffold significantly influences its molecular weight, density,

and reactivity, while the amino group provides a key site for nucleophilic and diazotization

reactions.
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CAS Number: 35122-96-4[2]

Physicochemical Data Table
For ease of reference, the key physicochemical properties of 3,5-diiodoaniline are

summarized below. It is critical for researchers to consider these properties when planning

reactions, particularly regarding solubility for reaction setup and melting point for product

characterization.

Property Value Source(s)

Molecular Formula C₆H₅I₂N

Molecular Weight 344.92 g/mol

Appearance Light yellow to yellow solid [1]

Melting Point 105 °C [1]

Boiling Point 379.9 ± 32.0 °C (Predicted) [1]

Density 2.538 ± 0.06 g/cm³ (Predicted) [1]

pKa (of conjugate acid) 2.37 (at 25 °C) [1]

Solubility

Sparingly soluble in water;

soluble in organic solvents

such as ethanol, methanol,

and dichloromethane.

[3][4]

Storage

Keep in a dark place under an

inert atmosphere at room

temperature.

Synthesis of 3,5-Diiodoaniline: A Validated Protocol
The most common and reliable laboratory-scale synthesis of 3,5-diiodoaniline involves the

chemical reduction of its nitro-precursor, 1,3-diiodo-5-nitrobenzene.[5] This transformation is

efficient and utilizes standard laboratory reagents.

Synthesis Workflow Diagram
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The following diagram outlines the straightforward, two-step conceptual pathway from a

common starting material, 3,5-dinitroaniline, to the target molecule.

Step 1: Diazotization & Iodination
Step 2: Nitro Group Reduction

3,5-Dinitroaniline Intermediate Diazonium Salt

  NaNO2, H2SO4
  0-5 °C 1,3-Diiodo-5-nitrobenzene

  KI, H2O
  Heat 1,3-Diiodo-5-nitrobenzene 3,5-Diiodoaniline

  SnCl2·2H2O
  Ethanol, HCl

  Reflux

Click to download full resolution via product page

Caption: Synthetic pathway from 3,5-dinitroaniline to 3,5-diiodoaniline.

Experimental Protocol: Reduction of 1,3-Diiodo-5-
nitrobenzene
This protocol describes a self-validating system, concluding with characterization steps to

confirm the identity and purity of the final product.

Materials:

1,3-Diiodo-5-nitrobenzene (1.0 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

Concentrated Hydrochloric Acid (HCl)

Ethanol (95%)

Sodium hydroxide (NaOH) solution (e.g., 5 M)

Dichloromethane (DCM) or Ethyl Acetate

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Deionized Water
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, suspend 1,3-diiodo-5-nitrobenzene in ethanol (approx. 10-15 mL per gram of starting

material).

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate in one

portion.

Initiation of Reaction: Slowly add concentrated HCl to the mixture. The reaction is

exothermic. Once the initial exotherm subsides, heat the mixture to reflux.

Causality Insight:Tin(II) chloride in the presence of concentrated HCl is a classic and

robust system for the reduction of aromatic nitro groups. The acidic environment is crucial

for the reaction mechanism, which involves the transfer of electrons from Sn(II) to the nitro

group.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is fully consumed.

Work-up - Quenching and Basification: Cool the reaction mixture to room temperature and

then place it in an ice bath. Slowly and carefully add aqueous NaOH solution to neutralize

the excess acid and precipitate tin salts. The pH should be adjusted to >10.

Trustworthiness Check:The purpose of basification is twofold: to neutralize the acid and to

deprotonate the anilinium hydrochloride salt to the free aniline, which is soluble in organic

solvents.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic

layers.

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous

MgSO₄ or Na₂SO₄.

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The

crude product can be purified by recrystallization from a suitable solvent system (e.g.,
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ethanol/water or hexanes/ethyl acetate) to yield pure 3,5-diiodoaniline.

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and

melting point analysis. The obtained melting point should be compared with the literature

value (105 °C).[1]

Spectroscopic and Analytical Characterization
Authenticating the structure of 3,5-diiodoaniline is critical. The following is a predictive

analysis of its key spectral features based on established principles and data from analogous

structures.[1][6]

Predicted ¹H NMR Spectrum
In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to be simple due

to the molecule's C2 symmetry.

~7.3-7.5 ppm (doublet or triplet, 1H): This signal corresponds to the proton at the C4 position

(H-4), situated between the two iodine atoms. It will appear as a triplet due to coupling with

the two equivalent H-2/H-6 protons.

~6.8-7.0 ppm (doublet, 2H): These signals correspond to the two equivalent protons at the

C2 and C6 positions (H-2, H-6). Each will be a doublet due to coupling with the H-4 proton.

~3.8-4.5 ppm (broad singlet, 2H): This broad signal corresponds to the amine (-NH₂)

protons. The chemical shift can vary with concentration and solvent, and the peak is often

broad due to quadrupole broadening and chemical exchange.[7]

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry.

~148-150 ppm: The carbon atom attached to the amino group (C-1).

~135-138 ppm: The two equivalent carbons ortho to the amino group (C-2, C-6).

~128-132 ppm: The carbon atom para to the amino group (C-4).
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~95-98 ppm: The two equivalent carbons bearing the iodine atoms (C-3, C-5). The strong

shielding effect of iodine shifts these signals significantly upfield.[8]

Predicted Infrared (IR) Spectrum
Key diagnostic peaks in the IR spectrum would include:

3300-3500 cm⁻¹: Two distinct, medium-intensity peaks characteristic of the symmetric and

asymmetric N-H stretching of a primary amine.[9]

3000-3100 cm⁻¹: Weak to medium peaks corresponding to aromatic C-H stretching.

1580-1620 cm⁻¹: A strong peak due to the N-H scissoring (bending) vibration.

1450-1550 cm⁻¹: Peaks corresponding to aromatic C=C ring stretching.

~500-600 cm⁻¹: A peak corresponding to the C-I stretching vibration.

Predicted Mass Spectrum (EI)
In electron ionization mass spectrometry, the spectrum would be expected to show:

Molecular Ion (M⁺): A prominent peak at m/z = 345, corresponding to the molecular weight of

the compound.

Key Fragments: Loss of iodine (M-127) and subsequent fragmentation of the aniline ring

would be expected.

Chemical Reactivity and Applications in Drug
Development
The true value of 3,5-diiodoaniline lies in its predictable and versatile reactivity, making it a

cornerstone for building molecular complexity. The two iodine atoms serve as excellent leaving

groups for transition metal-catalyzed cross-coupling reactions, while the amino group can be

used for amidation, alkylation, or conversion to a diazonium salt.
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The Role in Palladium-Catalyzed Cross-Coupling
Reactions
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes

the most reactive substrates in the rate-determining oxidative addition step of many palladium-

catalyzed cycles. This high reactivity allows for milder reaction conditions and broader

substrate scope.[10]

Cross-Coupling Reactions

3,5-Diiodoaniline

Suzuki Coupling
(C-C Bond)

  Ar-B(OH)2
  Pd Catalyst, Base

Sonogashira Coupling
(C-C Bond)

  Terminal Alkyne
  Pd/Cu Catalysts, Base

Buchwald-Hartwig
Amination (C-N Bond)

  Amine/Amide
  Pd Catalyst, Base

Click to download full resolution via product page

Caption: Key cross-coupling reactions utilizing 3,5-diiodoaniline.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by

coupling 3,5-diiodoaniline with aryl or vinyl boronic acids or esters.[11][12] This is a

foundational method for creating biaryl structures prevalent in many pharmaceutical agents.

Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, this

reaction is invaluable for synthesizing arylalkynes.[13][14] These motifs are found in natural

products and are used as precursors for more complex structures. 3,5-Diiodoaniline's high

reactivity makes it an ideal substrate for this transformation, often proceeding under mild,

copper-co-catalyzed conditions.[15]

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the

coupling of an amine or amide with the aryl iodide. While 3,5-diiodoaniline already
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possesses an amino group, this reaction can be performed on a derivative where the initial

amino group is protected, allowing for the introduction of a different nitrogen-based

substituent.

Sandmeyer and Diazotization Chemistry
The primary amino group of 3,5-diiodoaniline can be readily converted into a diazonium salt

using sodium nitrite under acidic conditions. While the classic Sandmeyer reaction is used to

introduce halides, in this case, the diazonium intermediate can be displaced by a wide range of

other nucleophiles (e.g., -CN, -OH, -H), allowing for the replacement of the amino group.[16]

[17] This dramatically expands the synthetic utility of the scaffold, enabling the creation of 1,3-

diiodo-5-substituted benzene derivatives that are otherwise difficult to access.

Application in Medicinal Chemistry
Aniline and its derivatives are privileged structures in medicinal chemistry. However, the aniline

motif itself can sometimes be associated with metabolic liabilities or toxicity.[18] The strategic

use of building blocks like 3,5-diiodoaniline allows medicinal chemists to construct complex

scaffolds and then, if necessary, replace the aniline group in a later step via diazotization

chemistry. The di-iodo substitution pattern is particularly useful for creating rigid linkers or for

positioning functional groups in specific three-dimensional orientations for optimal target

binding, for example, in the synthesis of kinase inhibitors or other targeted therapies. It is a key

reactant in preparing triiodobenzene, which is used to create dendrimers and other complex

molecular architectures.[19]

Safety and Handling
As a senior scientist, it is imperative to treat all chemicals with respect and appropriate caution.

3,5-Diiodoaniline is classified as hazardous.

GHS Hazard Statements:[2]

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses,

and nitrile gloves.

Avoid inhalation of dust and contact with skin and eyes.

Handle as a light-sensitive compound; store in amber vials or bottles away from direct light.

Conclusion
3,5-Diiodoaniline is more than just a chemical intermediate; it is a strategic tool for molecular

design and construction. Its combination of a reactive amino group and two highly reactive

iodine atoms provides a platform for sequential, regioselective functionalization. For

researchers in drug discovery and materials science, a thorough understanding of its

properties, synthesis, and reactivity is essential for leveraging its full potential to create novel

and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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